![molecular formula C15H32O7 B12588305 Acetic acid--3-[(2-ethylhexyl)oxy]propane-1,2-diol (2/1) CAS No. 874190-22-4](/img/structure/B12588305.png)
Acetic acid--3-[(2-ethylhexyl)oxy]propane-1,2-diol (2/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid–3-[(2-ethylhexyl)oxy]propane-1,2-diol (2/1) is an organic compound known for its unique chemical structure and properties. It is also referred to as 3-(2-ethylhexyloxy)propane-1,2-diol. This compound is a colorless to pale yellow liquid with a characteristic odor. It is primarily used as a solvent and surfactant, offering thickening, moisturizing, and lubricating effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid–3-[(2-ethylhexyl)oxy]propane-1,2-diol typically involves the oxidation of propane in the presence of oxygen under high temperature and pressure conditions. The reaction can be summarized as follows: [ \text{C}_3\text{H}_8 + \text{O}_2 \rightarrow \text{C}_3\text{H}_8\text{O}_3 ]
Industrial Production Methods
Industrial production of this compound often involves the use of advanced catalytic processes to ensure high yield and purity. The reaction is carried out in a controlled environment to optimize the reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Acetic acid–3-[(2-ethylhexyl)oxy]propane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or aldehydes.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Typical nucleophiles include halides (Cl⁻, Br⁻) and hydroxides (OH⁻).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Acetic acid–3-[(2-ethylhexyl)oxy]propane-1,2-diol has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in various chemical reactions and processes.
Biology: Employed in biochemical assays and as a stabilizer for biological samples.
Medicine: Utilized in pharmaceutical formulations for its moisturizing and stabilizing properties.
Industry: Applied in the production of cosmetics, personal care products, and industrial lubricants
Mechanism of Action
The mechanism of action of acetic acid–3-[(2-ethylhexyl)oxy]propane-1,2-diol involves its interaction with molecular targets and pathways. The compound acts as a surfactant, reducing surface tension and enhancing the solubility of other substances. It also exhibits antimicrobial properties, inhibiting the growth of microorganisms by disrupting their cell membranes .
Comparison with Similar Compounds
Similar Compounds
3-(2-ethylhexyloxy)propane-1,2-diol: A similar compound with comparable properties and applications.
2-ethylhexyl acetate: Another related compound used as a solvent and in the production of various industrial products
Uniqueness
Acetic acid–3-[(2-ethylhexyl)oxy]propane-1,2-diol stands out due to its unique combination of properties, including its effectiveness as a surfactant, solvent, and antimicrobial agent. Its versatility makes it valuable in a wide range of applications, from industrial to pharmaceutical uses .
Properties
CAS No. |
874190-22-4 |
|---|---|
Molecular Formula |
C15H32O7 |
Molecular Weight |
324.41 g/mol |
IUPAC Name |
acetic acid;3-(2-ethylhexoxy)propane-1,2-diol |
InChI |
InChI=1S/C11H24O3.2C2H4O2/c1-3-5-6-10(4-2)8-14-9-11(13)7-12;2*1-2(3)4/h10-13H,3-9H2,1-2H3;2*1H3,(H,3,4) |
InChI Key |
HVGUIXDDRHDKPW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COCC(CO)O.CC(=O)O.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-{2-[(6-methylpyridin-3-yl)oxy]butoxy}benzoate](/img/structure/B12588229.png)
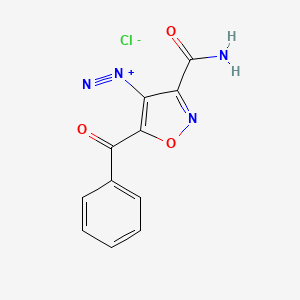
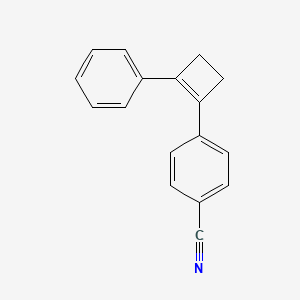
![1H-Pyrazolo[4,3-c]isoquinoline, 7,8-dimethoxy-3-methyl-5-(2-pyridinyl)-](/img/structure/B12588237.png)
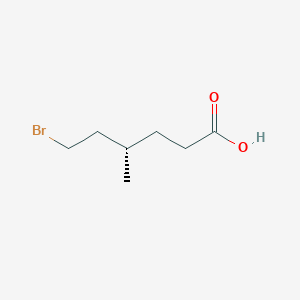
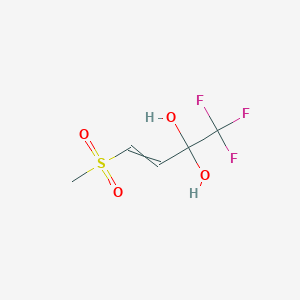
![2-[(2-Methoxyphenyl)methylsulfanyl]pyridine](/img/structure/B12588260.png)

![N-Quinolin-3-yl-N'-{[4-(trifluoromethyl)phenyl]methyl}urea](/img/structure/B12588266.png)
![2-[Dimethyl(octyl)silyl]-N~1~,N~1~,N~4~,N~4~-tetraethylbenzene-1,4-dicarboxamide](/img/structure/B12588272.png)
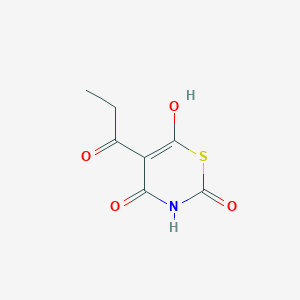
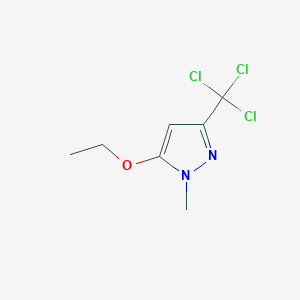
![N-[4-(Methylsulfanyl)phenyl]-N-morpholin-4-ylurea](/img/structure/B12588299.png)
![Phosphonic acid, [(2-nitrophenyl)-1-pyrrolidinylmethyl]-, dimethyl ester](/img/structure/B12588310.png)
